4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one
Overview
Description
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a fused pyrrolo-pyrimidine ring system
Preparation Methods
The synthesis of 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of 2H-azirines with maleimides under visible light promotion. This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope
Chemical Reactions Analysis
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its electronic properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, used in cancer research.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-hydroxy-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-8-7(11)9-3-1-2-5(6)9/h1-3,6,10H,4H2,(H,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCVDNWGJYZOSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CN2C(=O)N1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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